molecular formula C13H19NO2 B12854118 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine

2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine

Cat. No.: B12854118
M. Wt: 221.29 g/mol
InChI Key: AMUJURSPLNWFRC-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is a heterocyclic compound that contains an oxazolidine ringThe oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with formaldehyde and phenylpropiolic acid. This reaction can be carried out under mild conditions, often using metal-free domino annulation or Mannich reactions . Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed to achieve high yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using 1,2-amino alcohols as starting materials. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function and activity. The oxazolidine ring structure allows it to interact with various biological pathways, potentially leading to antimicrobial or other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring. The presence of the phenoxymethyl group imparts distinct chemical properties and potential biological activities that differentiate it from other oxazolidine derivatives .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethyl-3-methyl-5-(phenoxymethyl)-1,3-oxazolidine

InChI

InChI=1S/C13H19NO2/c1-3-13-14(2)9-12(16-13)10-15-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3

InChI Key

AMUJURSPLNWFRC-UHFFFAOYSA-N

Canonical SMILES

CCC1N(CC(O1)COC2=CC=CC=C2)C

Origin of Product

United States

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